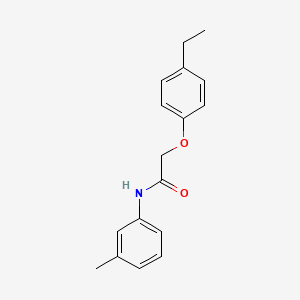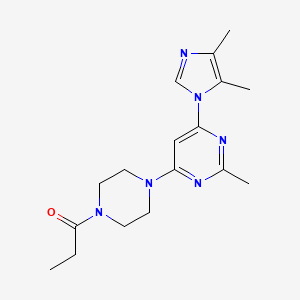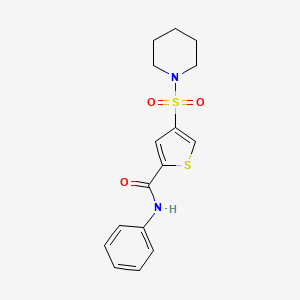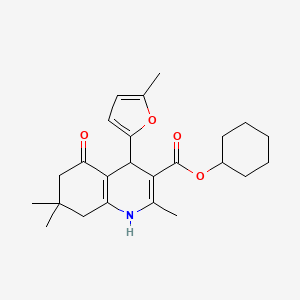![molecular formula C14H20N4O3 B5515287 (3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)
(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolo[3,4-c]pyridine core, which is a bicyclic system containing a pyrrole moiety fused to a pyridine nucleus . This core is present in many biologically active compounds and is the subject of ongoing research . The compound also contains a pyrazole group, which is a type of azole with two nitrogen atoms in the five-membered ring .
Molecular Structure Analysis
The molecular structure of the compound would be characterized by the bicyclic pyrrolo[3,4-c]pyridine core, with a pyrazole group attached. The 3D structure would depend on the specific stereochemistry at the chiral centers .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the pyrazole group could potentially increase the polarity of the compound, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Pyrazole and pyridine derivatives have been extensively explored for their potential therapeutic applications. Organometallic complexes containing pyrazolo[3,4-b]pyridines have shown promise as potential cyclin-dependent kinase (Cdk) inhibitors, indicating their relevance in anticancer drug design (Stepanenko et al., 2011). Similarly, compounds with pyrazole-3-carboxamide and -3-carboxylate derivatives have been synthesized, indicating a wide range of possible functional group modifications for targeted medicinal applications (Yıldırım et al., 2005).
Supramolecular Chemistry and Material Science
The structural diversity and potential for modification make pyrazole and pyridine derivatives interesting for supramolecular chemistry applications. Coordination polymers with pyrazole-based ligands have been synthesized, showcasing their utility in constructing materials with novel properties, including luminescence and potential catalytic activities (Qin et al., 2005).
Synthetic Chemistry
Pyrazole and pyridine derivatives serve as key intermediates in the synthesis of complex molecules. The versatility of these compounds in reactions offers pathways to synthesize a variety of heterocyclic compounds, which are crucial in drug development and material science (Volochnyuk et al., 2010). Additionally, novel methods for synthesizing pyrazolo[3,4-b]pyridine derivatives have been reported, highlighting the continuous interest in improving synthetic routes for such compounds (Ghaedi et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Pyrrolo[3,4-c]pyridine derivatives are a topic of ongoing research due to their broad spectrum of pharmacological properties . Future research could potentially focus on the development of new compounds with this core, studying their biological activities, and optimizing their properties for potential therapeutic applications.
Propiedades
IUPAC Name |
(3aS,7aR)-5-methyl-2-(1-methylpyrazole-4-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-16-4-3-11-7-18(9-14(11,8-16)13(20)21)12(19)10-5-15-17(2)6-10/h5-6,11H,3-4,7-9H2,1-2H3,(H,20,21)/t11-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMPDJUDCDXTIS-FZMZJTMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CN(CC2(C1)C(=O)O)C(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CN(C[C@]2(C1)C(=O)O)C(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)
![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B5515234.png)
![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)
![5-Chloro-4,6-dimethyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)



![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)
